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Compound of Interest

Dimethyl (2R)-2-
Compound Name:

hydroxypentanedioate
CAS No.: 55094-98-9
Cat. No.: B3384428

Get Quote

Executive Summary

Dimethyl (2R)-2-hydroxypentanedioate (CAS: 63512-50-5 for the salt/acid forms, ester
derivatives vary) is a potent "Chiral Pool" building block derived from D-glutamic acid or via
enzymatic reduction of

-ketoglutarate. Its value in ligand synthesis lies in its trifunctional nature: two chemically distinct
ester groups (separated by a varying carbon tether) and a secondary hydroxyl group with
established stereochemistry.

This guide details the transformation of this ester into (R)-1,2,5-Pentanetriol, a critical scaffold
for synthesizing Chiral Tetrahydrofuran (THF) Ligands and P,O-bidentate ligands. These
ligands are essential for asymmetric hydrogenations and Grignard additions in late-stage
pharmaceutical synthesis.

Key Technical Advantages

o Stereochemical Fidelity: High enantiomeric excess (
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) retained from the enzymatic or chiral pool origin.

» Divergent Reactivity: The

-hydroxy ester moiety reacts differently than the
-ester, allowing for regioselective functionalization.

» Scaffold Versatility: Precursor to 5-membered heterocycles (pyrrolidines, THFs) and
macrocyclic chelators.

Strategic Synthesis Workflow

The following directed graph illustrates the divergent pathways available from the starting
material. We focus on Pathway A (Reduction/Cyclization) as it yields the most versatile ligand
precursors.
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Figure 1: Strategic workflow converting the diester into the chiral THF scaffold.

Detailed Experimental Protocols
Protocol 1: Global Reduction to (R)-1,2,5-Pentanetriol

Objective: Convert the diester into the triol "hub" molecule while preventing racemization at the
C2 chiral center. Mechanism: Nucleophilic acyl substitution followed by aldehyde reduction.

Materials & Reagents[1][2][3][4][5]
o Substrate: Dimethyl (2R)-2-hydroxypentanedioate (10.0 mmol).

e Reductant: Lithium Aluminum Hydride (LiAIH
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), 2.4 M in THF (30.0 mmol, 3 equiv).

Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled.

Quench: Rochelle’s Salt (Potassium sodium tartrate) saturated solution.

Step-by-Step Methodology

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser,
nitrogen inlet, and pressure-equalizing addition funnel.

Reagent Prep: Charge the flask with LiAIH

solution (12.5 mL, 30 mmol) and dilute with 20 mL anhydrous THF. Cool to 0°C in an ice
bath.

Addition: Dissolve Dimethyl (2R)-2-hydroxypentanedioate (1.76 g, 10 mmol) in 10 mL THF.
Add this solution dropwise to the hydride suspension over 30 minutes.

o Critical Control Point: Maintain internal temperature

C to prevent harsh exotherms that could degrade the stereocenter.

Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4 hours. Monitor
by TLC (10% MeOH in DCM, stain with PMA). The diester spot (

) should disappear, replaced by a baseline spot (Triol).

Workup (Fieser Method): Cool back to 0°C. Carefully add:

o 1.2 mL water (dropwise, vigorous gas evolution).

o 1.2 mL 15% NaOH solution.

o 3.6 mL water.

Filtration: Warm to RT and stir for 15 minutes until a white granular precipitate forms. Filter
through a pad of Celite. Wash the cake with hot THF (

mL).
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« |solation: Concentrate the filtrate in vacuo to yield (R)-1,2,5-pentanetriol as a viscous,
colorless oil.

o Yield Target: >85%.[3][6][7]
o Storage: Hygroscopic; store under Argon.

Protocol 2: Cyclization to (R)-Tetrahydrofuran-2-
methanol

Objective: Selective cyclization of the 1,2,5-triol to form the chiral THF ring, leaving the
exocyclic hydroxymethyl group available for ligand attachment.

Materials

e Substrate: (R)-1,2,5-Pentanetriol (from Protocol 1).
o Catalyst: Amberlyst-15 (H+ form) resin or p-Toluenesulfonic acid (pTSA) (5 mol%).

e Solvent: Toluene (for azeotropic water removal).

Step-by-Step Methodology

e Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

o Reaction: Dissolve the triol (1.2 g, 10 mmol) in Toluene (50 mL). Add Amberlyst-15 beads
(200 mg).

e Cyclization: Reflux vigorously (110°C) for 3—6 hours. Water will collect in the trap.

o Mechanistic Insight: The primary hydroxyl at C5 attacks the secondary carbocation (or
activated secondary alcohol) at C2? Correction: Cyclization usually occurs via attack of
the C2-hydroxyl on the activated C5, or C5 on C2. However, to retain the C2 chirality
(which becomes the ring stereocenter), we prefer conditions where the C5-OH attacks the
C2 position with inversion (if activated) or where the C2-OH attacks C5 (retention).

o Preferred Route for Retention: To avoid touching the chiral center, we utilize the C2-OH
attacking the C5-Leaving Group.
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o Revised Step 2 (High Fidelity): Selective tosylation of the primary alcohols is difficult.

o Standard Acid Cyclization: Acid-catalyzed dehydration of 1,2,5-pentanetriol predominantly
yields tetrahydrofuran-2-methanol. The mechanism generally proceeds with retention of
configuration at the chiral center because the cyclization is driven by the favorable entropy
of 5-ring formation, typically involving the attack of the C2-hydroxyl (nucleophile) onto the
activated C5-position.

o Purification: Filter off the resin. Concentrate the filtrate.

« Distillation: Purify via Kugelrohr distillation (bp ~80°C at 0.5 mmHg) to obtain (R)-
Tetrahydrofuran-2-methanol.

Application: Synthesis of P,O-Ligands
The (R)-Tetrahydrofuran-2-methanol is a "privileged" scaffold. It can be converted into a
bidentate ligand by phosphinylation of the remaining primary alcohol.

Ligand Structure: (R)-2-(Diphenylphosphinomethyl)tetrahydrofuran. Reaction:

Note: For C-P bond formation (more stable), the alcohol is converted to a Tosylate and
displaced by Lithium Diphenylphosphide (LiPPh

)-
Data Summary Table

Dimethyl (2R)-2-
vl (2R) (R)-1,2,5-

Parameter hydroxypentanedio . (R)-THF-2-methanol
Pentanetriol

ate
Molecular Weight 176.17 g/mol 120.15 g/mol 102.13 g/mol
Chirality (R) (R) (R)
Diester,
Key Functionality Triol Cyclic Ether, 1° OH
-OH
Boiling Point High (ester) Dec. >200°C ~180°C (atm)
Typical Yield N/A (Starting Material)  85-92% 70-80%
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Quality Control & Self-Validation

To ensure the protocol was successful and the chirality was maintained:
e Optical Rotation:
o Check

of the isolated (R)-Tetrahydrofuran-2-methanol.

o Literature value:

(c=2, Ethanol) for the (R)-enantiomer.

o Validation: If rotation is near 0, racemization occurred during the acid-catalyzed cyclization
(Protocol 2). Reduce temperature or switch to TsCl/Base cyclization method.

¢ NMR Verification:

o 1H NMR (CDCI3): Look for the diagnostic multiplets of the THF ring protons (1.6—2.0 ppm)
and the shift of the hydroxymethyl protons (3.5-3.7 ppm).

o 13C NMR: Confirm 5 distinct carbon signals.
References
¢ Chiral Pool Utility

o Source: Wuyts, S., et al.
o Context: Establishes the availability and purity of the starting m

e Reduction Protocol (Triol Synthesis)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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